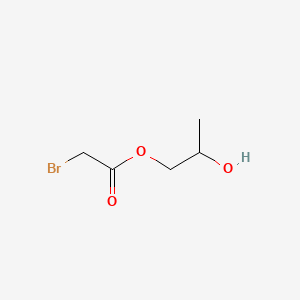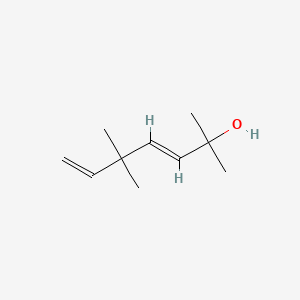
p-Methylbenzyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methylbenzyl benzoate is an organic compound belonging to the ester class. It is characterized by the presence of a benzoate group attached to a p-methylbenzyl moiety. This compound is known for its aromatic properties and is used in various applications, including as a fragrance ingredient and in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Methylbenzyl benzoate can be synthesized through the esterification of p-methylbenzyl alcohol with benzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of this compound can yield p-methylbenzyl alcohol and benzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: p-Methylbenzyl alcohol and benzoic acid.
Substitution: Substituted benzoates depending on the nucleophile used.
Scientific Research Applications
p-Methylbenzyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry due to its aromatic properties and in the production of various consumer products.
Mechanism of Action
The mechanism of action of p-methylbenzyl benzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular membranes or interfering with enzymatic processes. The exact pathways and molecular targets are still under investigation, but its aromatic structure suggests potential interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Methyl benzoate: Another ester with similar aromatic properties but lacks the p-methyl group.
Benzyl benzoate: Similar structure but with a benzyl group instead of a p-methylbenzyl group.
Denatonium benzoate: Known for its extreme bitterness, used as a deterrent in various products.
Uniqueness: p-Methylbenzyl benzoate is unique due to the presence of the p-methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its aromatic properties and make it more suitable for specific applications in fragrance and organic synthesis.
Properties
CAS No. |
38418-10-9 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(4-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-7-9-13(10-8-12)11-17-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
VHSYVZKRJCCJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
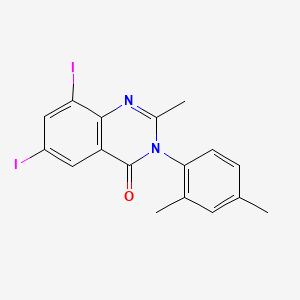
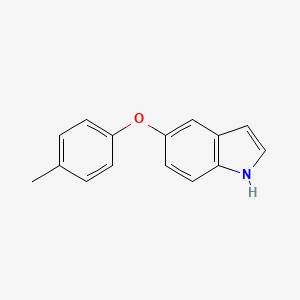
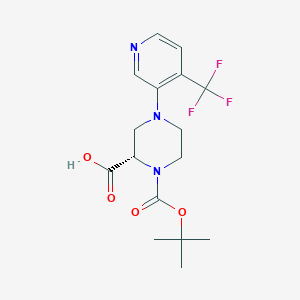
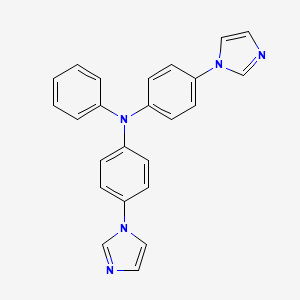

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
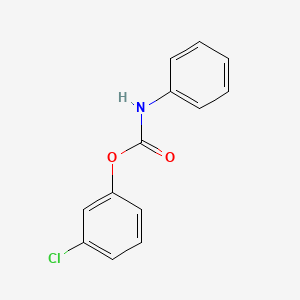
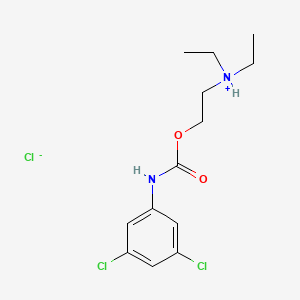
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
